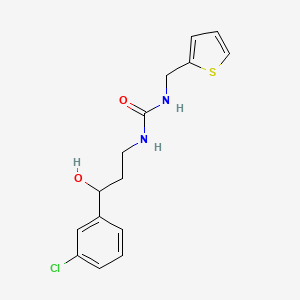![molecular formula C17H14N4OS2 B2967414 1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(o-tolyl)urea CAS No. 1334375-88-0](/img/structure/B2967414.png)
1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on thiazolyl urea derivatives emphasizes their synthesis and evaluation for biological activities. For instance, Ling et al. (2008) synthesized novel 4,5‐disubstituted thiazolyl urea derivatives and evaluated some of them for antitumor activities, showing promising results in this area (Ling, Xin, Zhong, & Jian‐xin, 2008). This suggests the potential of thiazolyl urea compounds in the development of new antitumor agents.
Catalytic Applications
The catalytic properties of gold(I) complexes, including those derived from thiazole ligands, have been studied by Raubenheimer et al. (1996), who prepared bis(imidazolyl)aurate compounds and explored their reactions, yielding bis(carbene) complexes (Raubenheimer, Lindeque, & Cronje, 1996). Such research highlights the versatility of thiazole-based compounds in forming catalytically active structures.
Material Science Applications
Thiazolyl urea derivatives also find applications in material science. Zhai et al. (2015) explored the synthesis of novel urea derivatives containing the 1,2,3-thiadiazole moiety using microwave-assisted condensation, which provided high yields and is environmentally friendly, indicating the potential of these compounds in material synthesis and environmental sustainability (Zhai, Yang, Sun, Liu, Weng, & Tan, 2015).
Environmental Applications
In environmental science, the partitioning of mercury(ii) from aqueous solutions using hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquid has been investigated, showing the potential of such compounds in heavy metal remediation (Holbrey, Visser, Spear, Reichert, Swatloski, Broker, & Rogers, 2003).
Green Chemistry
The development of safer synthesis methods for ureas, avoiding hazardous reagents like phosgene, points to the importance of thiazole and urea derivatives in green chemistry. Bigi, Maggi, & Sartori (2000) discussed alternative, environmentally friendly compounds for urea synthesis, emphasizing the role of such research in reducing chemical waste and hazards (Bigi, Maggi, & Sartori, 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-9-5-3-4-6-11(9)19-16(22)21-17-20-13-8-7-12-14(15(13)24-17)23-10(2)18-12/h3-8H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRHBKUYXXAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2967333.png)

![Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride](/img/structure/B2967337.png)
![N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967338.png)


![2-Chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2967341.png)



![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2967350.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2967353.png)
